molecular formula C12H12ClN3S B2741246 4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide CAS No. 860787-90-2

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide

Cat. No. B2741246
CAS RN: 860787-90-2
M. Wt: 265.76
InChI Key: GCIRABVJNHFHFE-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide is an organosulfur compound that has a wide range of applications in scientific research. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as methanol and ethanol. This compound has been used in a variety of fields, including organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Tribological Properties and Mechanism

Research on triazine derivatives, such as those involving sulfur-containing compounds, has been conducted to understand their tribological properties when used as additives in lubricants. Studies show these derivatives can significantly improve wear resistance and reduce friction in water-glycol base fluids, attributed to the activity of sulfur in the additives and the formation of protective tribofilms on surfaces (Wu et al., 2017).

Synthesis and Reactivity

The reactivity of 1,2,4-triazine derivatives has been explored, particularly in reactions leading to nucleophilic substitution and deoxygenation processes. These studies contribute to the synthetic versatility of triazine compounds, offering pathways to new materials and pharmaceuticals (Kozhevnikov et al., 2002).

Structural and Tautomeric Studies

Investigations into the structure and tautomerism of triazine-containing sulfonamide derivatives reveal insights into their chemical behavior, including intermolecular interactions and solvent effects on tautomeric forms. This research is crucial for understanding the fundamental properties that influence the stability and reactivity of these compounds (Branowska et al., 2022).

Chemoselective Chlorination Techniques

Developments in chemoselective chlorination methods for benzyl alcohols using triazine catalysts highlight the role of these compounds in facilitating specific transformations in organic synthesis. Such methodologies offer efficient routes to chlorinated products, valuable in various chemical manufacturing processes (Sun et al., 2009).

Corrosion Inhibition

Triazine derivatives have been studied for their corrosion inhibition effects on metals, showcasing the potential of these compounds in protecting against chemical degradation in aggressive environments. This application is particularly relevant in industrial settings where corrosion resistance is critical (Singh et al., 2018).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide” is not documented .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-8-9(2)15-16-12(14-8)17-7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIRABVJNHFHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)SCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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